Phenoxathiin, 2,4,8-trichloro-

Description

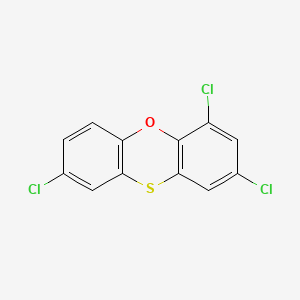

Phenoxathiin is a heterocyclic compound comprising a fused tricyclic structure with one sulfur and one oxygen atom in the central ring. The derivative 2,4,8-trichloro-phenoxathiin (hypothetical molecular formula: C₁₂H₅Cl₃OS; molecular weight ≈274.5 g/mol) features chlorine substituents at the 2-, 4-, and 8-positions.

Properties

CAS No. |

56348-78-8 |

|---|---|

Molecular Formula |

C12H5Cl3OS |

Molecular Weight |

303.6 g/mol |

IUPAC Name |

2,4,8-trichlorophenoxathiine |

InChI |

InChI=1S/C12H5Cl3OS/c13-6-1-2-9-10(4-6)17-11-5-7(14)3-8(15)12(11)16-9/h1-5H |

InChI Key |

HMRFXMBURZXZIF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1Cl)SC3=C(O2)C(=CC(=C3)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenoxathiin, 2,4,8-trichloro- can be synthesized through a multi-step process involving the chlorination of phenoxathiin. One common method involves the use of thionyl chloride (SOCl₂) as a chlorinating agent under controlled conditions. The reaction typically takes place in an inert solvent such as dichloromethane (CH₂Cl₂) at low temperatures to ensure selective chlorination at the desired positions.

Industrial Production Methods

Industrial production of phenoxathiin, 2,4,8-trichloro- often involves large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Phenoxathiin, 2,4,8-trichloro- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the compound back to its parent phenoxathiin structure.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Phenoxathiin.

Substitution: Various substituted phenoxathiin derivatives depending on the nucleophile used.

Scientific Research Applications

Phenoxathiin, 2,4,8-trichloro- has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of advanced materials, including polymers and resins with enhanced properties.

Mechanism of Action

The mechanism of action of phenoxathiin, 2,4,8-trichloro- involves its interaction with various molecular targets. The compound can interact with enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit specific enzymes involved in metabolic pathways, thereby exerting its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Chlorinated Dibenzofurans and Dibenzo-p-Dioxins

Chlorinated dibenzofurans (e.g., 2,4,8-trichlorodibenzofuran, C₁₂H₅Cl₃O, MW 271.52 g/mol) and dibenzo-p-dioxins share structural similarities with phenoxathiin, differing primarily in heteroatoms (dibenzofurans: oxygen; phenoxathiin: sulfur and oxygen). Key comparisons include:

- Degradation Behavior: White-rot fungi (Phlebia brevispora) degrade 2,4,8-trichlorodibenzofuran into monohydroxylated and monomethoxylated metabolites . The degradation efficiency depends on chlorine substitution patterns; for example, 1,3,6,8-tetrachlorodibenzo-p-dioxin resists degradation, while 2,3,7-trichlorodibenzo-p-dioxin is more susceptible. This suggests that phenoxathiin’s sulfur atom may alter its enzymatic degradation pathways compared to oxygen-only analogs .

- Electronic Effects: Chlorine’s electron-withdrawing nature influences molecular stability. In dibenzofurans, meta- and para-chlorination (e.g., 2,4,8 positions) increases steric hindrance and reduces solubility, which may parallel trends in phenoxathiins .

Chlorinated Phenoxathiin Derivatives

- Phenoxathiin, 2-Chloro (C₁₂H₇ClOS, MW 234.70 g/mol): This mono-chlorinated analog exhibits a planar tricyclic structure, with sulfur contributing to a larger dipole moment compared to dibenzofurans. Its IUPAC InChIKey (QQGJRVZIBGEUGZ-UHFFFAOYSA-N) and spectral data (mass spectrometry) are well-documented . Adding two more chlorines (as in 2,4,8-trichloro-) would increase molecular weight and likely reduce volatility.

Substituent Position Effects

Evidence from meta-substituted trichloro-acetamides (e.g., N-(3-chlorophenyl)-2,2,2-trichloro-acetamide) shows that chlorine’s meta-positioning disrupts crystal symmetry and increases lattice constants .

Data Tables

Table 1: Structural and Physical Properties

Table 2: Degradation Rates of Chlorinated Compounds*

*Direct data for 2,4,8-trichloro-phenoxathiin is unavailable; trends inferred from analogs.

Key Research Findings

- Substituent Influence: Chlorine position and count critically affect degradation and stability. For example, 2,4,8-trichlorodibenzofuran’s degradation intermediates suggest that phenoxathiin derivatives may follow similar pathways, albeit modified by sulfur’s electronegativity .

- Solid-State Geometry: Meta-chlorination in trichloro-acetamides increases lattice constants, implying that 2,4,8-trichloro-phenoxathiin may exhibit distinct crystallinity compared to less substituted analogs .

- Spectral and Structural Data: Phenoxathiin, 2-chloro’s well-characterized spectra provide a foundation for predicting properties of its trichloro derivative .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.